Ethyl methyl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S/c1-3-7-8(4,5)6-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLNYGDWYRKFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231081 | |

| Record name | Sulfuric acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814-40-4 | |

| Record name | Sulfuric acid, ethyl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Ethyl Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl sulfate (EMS) is an organic compound with the chemical formula C₃H₈O₄S. It is the ethyl and methyl mixed ester of sulfuric acid. Due to its chemical structure, EMS is a potent alkylating agent and is recognized for its mutagenic, teratogenic, and carcinogenic properties. In the fields of genetics and molecular biology, it is often used as a chemical mutagen to induce point mutations in genetic material. For drug development professionals, understanding the properties of EMS is critical as it can be a potential genotoxic impurity (PGI) in pharmaceuticals synthesized using reagents containing methyl or ethyl groups in the presence of sulfates or sulfonic acids. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for this compound.

Chemical Structure and Identifiers

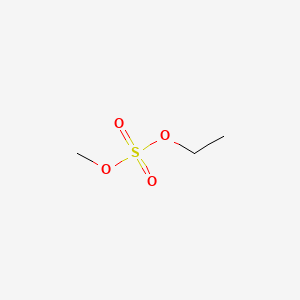

The structure of this compound features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methoxy group and an ethoxy group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 814-40-4[1][2] |

| Molecular Formula | C₃H₈O₄S[1][2][3][4][5] |

| SMILES | CCOS(=O)(=O)OC[1][6][7] |

| InChI | InChI=1S/C3H8O4S/c1-3-7-8(4,5)6-2/h3H2,1-2H3[1][4][5] |

| InChIKey | JKLNYGDWYRKFKR-UHFFFAOYSA-N[1][7] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for its handling, analysis, and understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Weight | 140.16 g/mol [3][8][9][10] |

| Boiling Point | 196.6 °C at 760 mmHg[2][4][5] |

| Melting Point | Not available |

| Density | 1.253 g/cm³[2][4][5] |

| Flash Point | 72.7 °C[2][4][5] |

| Refractive Index | 1.418[2][4][5] |

| Vapor Pressure | 0.554 mmHg at 25 °C[4][5] |

| Solubility | Miscible with water. |

Reactivity and Stability

This compound is a reactive molecule, primarily due to the electrophilic nature of the methyl and ethyl groups, making it a good alkylating agent.

Hydrolysis: EMS is unstable in water and undergoes hydrolysis to yield ethanol, methanol, and sulfuric acid. The rate of hydrolysis is dependent on pH and temperature.

Reactivity with Nucleophiles: As a potent alkylating agent, this compound readily reacts with nucleophiles. This is the basis for its mutagenic activity, where it alkylates nucleophilic sites on DNA bases, particularly the N7 position of guanine and to a lesser extent, the O6 position of guanine. This alkylation can lead to mispairing during DNA replication and result in point mutations.

Thermal Stability: Information on the thermal decomposition of this compound suggests that it can decompose at elevated temperatures.

Experimental Protocols

Illustrative Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from ethanol and methanesulfonyl chloride. This procedure is based on general methods for the preparation of sulfonate esters.

Materials:

-

Ethanol

-

Methanesulfonyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol (1.0 equivalent) in dry dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding cold deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common and sensitive method for the detection and quantification of this compound, especially at trace levels as a genotoxic impurity in pharmaceutical substances.

Instrumentation:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Capillary column (e.g., DB-624 or equivalent)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., a mixture of methanol and chloroform).

-

Injection: Inject a small volume of the sample solution into the GC using a splitless injection mode.

-

GC Conditions:

-

Inlet Temperature: 220 °C

-

Oven Program: Start at an initial temperature (e.g., 40 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 240 °C) and hold.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring for characteristic ions of this compound.

-

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of EMS in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

References

- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US20130020537A1 - Method for producing methanesulfonic acid alkyl ester solution - Google Patents [patents.google.com]

- 7. enovatia.com [enovatia.com]

- 8. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Ethyl Methyl Sulfate (EMS) as a Mutagen in Genetic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methyl sulfate (EMS) is a potent monofunctional ethylating agent widely employed in genetic research to induce random point mutations. Its efficacy in generating a high frequency of nucleotide substitutions, primarily G:C to A:T transitions, has made it an invaluable tool for both forward and reverse genetics across a multitude of model organisms. This technical guide provides a comprehensive overview of the core principles of EMS mutagenesis, including its mechanism of action, detailed experimental protocols, and applications in dissecting complex biological processes. Quantitative data on mutation frequencies and common experimental parameters are summarized for comparative analysis. Furthermore, this guide illustrates the power of EMS-based genetic screens through the elucidation of signaling pathways and provides standardized workflows for experimental design. Safety and handling procedures for this hazardous chemical are also detailed to ensure responsible laboratory practice.

Introduction to this compound (EMS)

This compound (CH₃SO₃C₂H₅) is an alkylating agent that has become a cornerstone of chemical mutagenesis in genetics.[1] Its ability to induce a high rate of point mutations without causing extensive chromosomal damage makes it an ideal tool for creating large mutant libraries for genetic screening.[1] EMS mutagenesis has been successfully applied in a wide array of organisms, from microbes to plants and animals, facilitating the discovery of genes and the elucidation of their functions in various biological pathways.[1][2] This approach is fundamental to both forward genetics, where an observed phenotype leads to the identification of the causative gene, and reverse genetics (such as TILLING), where a known gene is targeted to observe the resulting phenotype.[3][4]

Mechanism of Action

EMS induces mutations by transferring its ethyl group to nucleotides, primarily to guanine (G) and to a lesser extent, other bases.[2] The primary mechanism involves the ethylation of the O⁶ position of guanine, forming O⁶-ethylguanine.[5] This modified base has a propensity to mispair with thymine (T) instead of cytosine (C) during DNA replication.[5] Consequently, a G:C base pair is converted to an A:T base pair in the subsequent round of replication, resulting in a transition mutation.[5] EMS can also ethylate the N⁷ position of guanine, which can lead to depurination and subsequent errors in DNA repair, although this is a less frequent cause of mutation.[2] The predominance of G:C to A:T transitions is a characteristic feature of EMS mutagenesis.[5]

Quantitative Data in EMS Mutagenesis

The efficiency of EMS mutagenesis is influenced by several factors, including the concentration of EMS, the duration of treatment, and the organism being treated. The following tables provide a summary of typical quantitative data for easy comparison.

Table 1: Typical EMS Mutation Frequencies in Various Organisms

| Organism | Mutation Rate (per gene) | Mutation Frequency (per kb) | Reference(s) |

| Caenorhabditis elegans | 2.5 x 10⁻³ | 1/293 | [6] |

| Arabidopsis thaliana | ~1 in 2000-5000 M₂ plants | 1/737 (1.0% EMS) | [7][8] |

| Drosophila melanogaster | 5 x 10⁻⁴ to 5 x 10⁻² | - | [1] |

| Sorghum bicolor | - | ~1/125 | [9] |

| Tomato (Solanum lycopersicum) | - | 1/737 (1.0% EMS) | [8] |

Table 2: Common EMS Treatment Protocols for Model Organisms

| Organism | EMS Concentration | Treatment Duration | Temperature (°C) | Developmental Stage | Reference(s) |

| Caenorhabditis elegans | 50 mM | 4 hours | 20 | L4 larvae | [10] |

| Arabidopsis thaliana (seeds) | 0.2% - 0.5% | 8-16 hours | Room Temperature | Seeds | [4] |

| Drosophila melanogaster (adults) | 25 mM in sucrose | 24 hours | 25 | Adult males | [3] |

| Oryza sativa (rice seeds) | 0.5% | 6 hours | Room Temperature | Pre-soaked seeds | [11] |

| Hordeum vulgare (barley seeds) | 0.64% (LD₅₀) | 1-2.5 hours | 24 | Seeds | [12] |

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible EMS mutagenesis experiments. Below are generalized protocols for key model organisms. Warning: EMS is a potent mutagen and suspected carcinogen. Always handle EMS in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [10]

Caenorhabditis elegans Mutagenesis

-

Preparation: Synchronize a population of C. elegans to the L4 larval stage.[10]

-

Harvesting: Wash the L4 worms from NGM plates using M9 buffer and collect them in a 15 mL conical tube.

-

Washing: Pellet the worms by centrifugation and wash them twice with M9 buffer to remove bacteria.

-

Mutagenesis: Resuspend the worm pellet in M9 buffer and add an equal volume of 100 mM EMS solution to achieve a final concentration of 50 mM.[10]

-

Incubation: Incubate the worms on a rocker at 20°C for 4 hours.[10]

-

Post-treatment Washing: Pellet the mutagenized worms and wash them at least three times with M9 buffer to remove residual EMS.

-

Recovery: Plate the washed worms onto fresh NGM plates seeded with E. coli OP50.

-

F1 Generation: After recovery, transfer individual P₀ worms to new plates to lay F₁ progeny.

-

F2 Screen: Screen the F₂ generation for phenotypes of interest.

Arabidopsis thaliana Seed Mutagenesis

-

Seed Preparation: Weigh out the desired amount of Arabidopsis seeds (e.g., ~200 mg for 10,000 seeds).

-

Pre-soaking (optional but recommended): Pre-soak seeds in water or a mild buffer for several hours to overnight to improve EMS uptake.[11]

-

Mutagenesis: In a chemical fume hood, immerse the seeds in an EMS solution (typically 0.2% to 0.5% in a phosphate buffer) for 8-16 hours with gentle agitation.[4]

-

Washing and Neutralization: Decant the EMS solution and wash the seeds multiple times with a neutralizing solution such as 0.1 M sodium thiosulfate, followed by several washes with sterile water.[1]

-

Drying: Spread the seeds on a filter paper and allow them to air dry in the fume hood.

-

Sowing (M₁ Generation): Sow the M₁ seeds and grow them to maturity.

-

Harvesting (M₂ Seeds): Collect the M₂ seeds, typically in pools.

-

Screening (M₂ Generation): Screen the M₂ generation for desired phenotypes.

Signaling Pathway Elucidation: The C. elegans Ras Pathway

Forward genetic screens using EMS have been instrumental in dissecting complex signaling pathways. A classic example is the elucidation of the Ras signaling pathway in C. elegans vulval development. Screens for mutants with abnormal vulval phenotypes (either vulvaless or multivulva) identified key components of this pathway, including the let-60 gene, which encodes the Ras protein.[8][13] Gain-of-function mutations in let-60 lead to a multivulva phenotype, while loss-of-function mutations result in a vulvaless phenotype.[8][14]

Caption: The C. elegans Ras/MAPK signaling pathway in vulval development.

Experimental Workflows

Forward Genetics Screen Workflow

Forward genetics begins with a phenotype and aims to identify the responsible gene.

Caption: A typical workflow for a forward genetic screen using EMS.

Reverse Genetics (TILLING) Workflow

Targeting Induced Local Lesions IN Genomes (TILLING) is a reverse genetics technique that utilizes an EMS-mutagenized population to find mutations in a specific gene of interest.[15][16]

Caption: The workflow for a TILLING (Targeting Induced Local Lesions IN Genomes) experiment.

Safety and Disposal

EMS is a hazardous chemical and requires strict safety protocols.

-

Handling: Always handle EMS in a certified chemical fume hood.[10] Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended).[10]

-

Storage: Store EMS in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Spills: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Neutralize the area with a 10% sodium thiosulfate solution.

-

Waste Disposal: All liquid waste containing EMS and contaminated materials (e.g., pipette tips, tubes) must be inactivated before disposal.[10] A common inactivation solution is a mixture of sodium thiosulfate and sodium hydroxide.[1][17] For example, an equal volume of a solution containing 0.1 M NaOH and 20% w/v sodium thiosulfate can be used to treat EMS waste for at least 24 hours to ensure complete degradation.[1] Dispose of all chemical waste according to your institution's and local environmental regulations.[5][18]

Conclusion

This compound remains a powerful and widely used mutagen in genetic research. Its ability to efficiently generate a high density of point mutations has been fundamental to our understanding of gene function and the intricate networks of signaling pathways that govern biological processes. While its hazardous nature necessitates careful handling and disposal, the wealth of genetic information that can be obtained through EMS mutagenesis ensures its continued relevance in the post-genomic era. This guide provides the foundational knowledge and practical protocols for researchers to effectively and safely utilize EMS as a tool for genetic discovery.

References

- 1. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 2. Forward genetics - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. c-fern.org [c-fern.org]

- 5. sopcenter.com [sopcenter.com]

- 6. Hedgehog Signaling in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional analysis of Toll-related genes in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 10. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]

- 11. researchgate.net [researchgate.net]

- 12. The Drosophila Toll signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pathway to RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of activation of the Caenorhabditis elegans ras homologue let-60 by a novel, temperature-sensitive, gain-of-function mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. zfin.atlassian.net [zfin.atlassian.net]

- 18. vhass.org [vhass.org]

Ethyl Methyl Sulfate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methyl sulfate (EMS) is a potent monofunctional ethylating agent widely utilized in genetics and molecular biology to induce random point mutations.[1][2][3] Its efficacy in creating genetic variation makes it an invaluable tool for forward and reverse genetic screens, aiding in the discovery of gene function and the development of novel phenotypes.[1][4] This technical guide provides an in-depth overview of EMS's role as an alkylating agent, its mechanism of action, experimental protocols for its use in various model organisms, and relevant quantitative data.

Core Mechanism of Action: DNA Alkylation

EMS introduces ethyl groups to nucleophilic sites on DNA bases, primarily targeting nitrogen and oxygen atoms.[1][5] This alkylation occurs through a mixed SN1/SN2 reaction mechanism.[1][5] The primary mutagenic lesion arises from the ethylation of guanine at the O-6 position, forming O-6-ethylguanine.[3][5] During DNA replication, DNA polymerase frequently mispairs this altered base with thymine instead of cytosine.[3] Subsequent rounds of replication then lead to a G:C to A:T transition mutation.[3][6] While O-6-ethylguanine is the most significant mutagenic adduct, EMS also ethylates other sites, such as the N-7 position of guanine.[5] This can lead to the hydrolysis of the bond between the base and the deoxyribose sugar, creating an apurinic site that can result in single-strand breaks.[5]

Quantitative Data on EMS Mutagenesis

The efficiency of EMS in inducing mutations is dependent on the organism, cell type, and experimental conditions such as concentration and duration of exposure. The following tables summarize key quantitative data from various studies.

| Organism | EMS Concentration | Exposure Time | Mutation Frequency | Reference |

| Arabidopsis thaliana | 50-100 mM | 3-5 hours | 1.6 x 10⁻⁵ per M₁ line | [7][8] |

| Caenorhabditis elegans | 47 mM | 4 hours | 5 x 10⁻⁴ to 5 x 10⁻² per gene | [3][9] |

| Scallop (fertilized eggs) | 20 mM | 3 hours | 0.0137 ± 0.0013% (9 times higher than control) | [10] |

| Escherichia coli | 1-3% | Not specified | 10-17 fold increase over spontaneous levels | [11] |

| Fission Yeast | Not specified | Not specified | 0.54% (auxotrophs) | [12] |

| Parameter | Value | Organism/System | Reference |

| LD₅₀ (Lethal Dose, 50%) | Varies significantly based on organism and exposure time | General | [6] |

| Estimated Mutations per Genome | ~700 mutations per M₁ plant | Arabidopsis thaliana | [8] |

| Predominant Mutation Type | G:C to A:T transitions | General | [3][6] |

| Stop Codon Mutation Frequency | ~5% | Arabidopsis thaliana | [13] |

| Missense Mutation Frequency | ~65% | Arabidopsis thaliana | [13] |

Experimental Protocols

Safety Precaution: Ethyl methanesulfonate (EMS) is a potent mutagen, suspected carcinogen, and teratogen.[14][15] Always handle EMS in a certified fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[14][15][16] All EMS-contaminated materials and waste must be deactivated and disposed of according to institutional hazardous waste guidelines.[7][14]

Protocol 1: EMS Mutagenesis of Arabidopsis thaliana Seeds

This protocol is adapted from established methods for generating mutant populations in Arabidopsis.[2][4][7][13][17]

Materials:

-

Arabidopsis thaliana seeds

-

0.1 M Phosphate buffer (pH 7.5) or 0.1% Potassium chloride solution[7][13]

-

Ethyl methanesulfonate (EMS)

-

5% Dimethyl sulfoxide (DMSO) (optional, to aid EMS dissolution)[7]

-

100 mM Sodium thiosulfate solution (for EMS deactivation)[7]

-

Sterile water

-

50 mL conical tubes or modified syringes[7]

-

Shaker or rotator

Procedure:

-

Seed Preparation: Weigh approximately 2.5 g of dry seeds (around 125,000 seeds) and place them in a 50 mL conical tube.[13]

-

Pre-imbibition: Add 40 mL of sterile water or a 0.1% potassium chloride solution to the seeds and incubate overnight at 4°C.[7][13] This step helps to hydrate the seeds and make them more susceptible to the mutagen.

-

Mutagenesis: In a fume hood, prepare the EMS solution. For a final concentration of 50-100 mM EMS, add the appropriate volume of EMS to a solution of 0.1 M sodium phosphate (pH 5) and 5% DMSO.[7] Carefully remove the pre-imbibition solution from the seeds and add 20 mL of the EMS solution.[7]

-

Incubation: Seal the tube and place it on a rotator for 3-5 hours at room temperature.[7]

-

Washing and Deactivation: After incubation, carefully remove the EMS solution and immediately add 100 mM sodium thiosulfate solution. Wash the seeds twice with the sodium thiosulfate solution for 15 minutes each time to inactivate any remaining EMS.[7]

-

Final Washes: Wash the seeds twice with sterile water for 15 minutes each time.[7]

-

Planting: The mutagenized M₁ seeds can be planted directly in soil.[13] Use a squeeze bottle with water to evenly distribute the seeds onto lightly wetted soil.[13]

-

Stratification: Keep the planted seeds at 4°C for 2-4 days for stratification before moving them to a growth chamber.[13]

Protocol 2: EMS Mutagenesis of Caenorhabditis elegans

This protocol is a standard method for inducing mutations in the nematode C. elegans.[9][14]

Materials:

-

Synchronized population of L4 larvae

-

M9 buffer

-

Ethyl methanesulfonate (EMS)

-

15 mL conical tubes

-

Clinical centrifuge

-

Rotator or spinning wheel

-

NGM plates seeded with E. coli

-

Potassium hydroxide (KOH) pellets for deactivation[9]

Procedure:

-

Worm Collection: Wash a synchronized population of early L4 larvae off NGM plates using M9 buffer.[9]

-

Centrifugation: Transfer the worm suspension to a 15 mL conical tube and centrifuge at approximately 1000 rpm for 30 seconds to pellet the worms.[9] Remove the supernatant.

-

Washing: Resuspend the worm pellet in fresh M9 buffer, invert the tube to mix, and centrifuge again. Repeat this wash step.

-

Mutagenesis Preparation: In a fume hood, prepare the EMS solution. To achieve a final concentration of approximately 47 mM, add 20 µL of EMS to 4 mL of M9 buffer in a fresh 15 mL tube.[9] Mix gently until the EMS is fully dissolved.[14]

-

Mutagenesis: Resuspend the washed worm pellet in 3 mL of M9 and add it to the tube containing the EMS solution.[9] The total volume will be approximately 4 mL.

-

Incubation: Seal the tube with parafilm and place it on a rotator or spinning wheel at 20°C for 4 hours.[9][14]

-

Post-treatment Washing: After incubation, centrifuge the worms and remove the EMS-containing supernatant to a designated waste tube. Wash the worms twice with fresh M9 buffer to remove residual EMS.[9][14]

-

Recovery: Transfer the mutagenized P₀ worms to the edge of the bacterial lawn on fresh NGM plates using a glass Pasteur pipette.[9][14]

-

Waste Deactivation: Add a few pellets of KOH to the EMS waste tube to neutralize the mutagen.[9] Let it sit in the fume hood for at least 24 hours before disposal.[14]

Visualizing Key Processes

To better understand the mechanisms and workflows associated with EMS, the following diagrams have been generated.

Caption: Mechanism of EMS-induced G:C to A:T transition mutation.

Caption: General experimental workflow for EMS mutagenesis.

Caption: DNA repair pathways involved in fixing EMS-induced damage.

Conclusion

This compound remains a cornerstone of chemical mutagenesis due to its high efficiency in generating point mutations, particularly G:C to A:T transitions.[3][6] Its application in a wide array of model organisms has been instrumental in advancing our understanding of gene function.[5] This guide provides researchers with the fundamental knowledge of its mechanism, quantitative data for experimental design, and detailed protocols for its safe and effective use. Adherence to strict safety protocols is paramount when working with this potent mutagen.[14][15] The strategic application of EMS, coupled with modern genomic techniques, will continue to be a powerful approach in genetic research and drug development.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. EMS Mutagenesis of Arabidopsis Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 4. EMS mutagenesis of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cropj.com [cropj.com]

- 7. arabidopsis.org [arabidopsis.org]

- 8. Ethylmethanesulfonate Saturation Mutagenesis in Arabidopsis to Determine Frequency of Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. andersenlab.org [andersenlab.org]

- 10. Frontiers | Mutations in Growth-Related Genes Induced by EMS Treatment in Scallops [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. scispace.com [scispace.com]

- 14. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]

- 15. nj.gov [nj.gov]

- 16. c-fern.org [c-fern.org]

- 17. EMS Mutagenesis of Arabidopsis Seeds. | Semantic Scholar [semanticscholar.org]

Principle of EMS Mutagenesis in Forward Genetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forward genetics remains a cornerstone of functional genomics, enabling the discovery of genes underlying biological processes without preconceived bias. Chemical mutagenesis, particularly using Ethyl Methanesulfonate (EMS), is a powerful and widely adopted method for inducing a high density of random point mutations. This guide provides an in-depth overview of the core principles of EMS mutagenesis, its biochemical mechanism, and its application in forward genetic screens. It includes detailed experimental protocols for model organisms, quantitative data on treatment conditions, and visual guides to the underlying molecular and experimental workflows.

Introduction to Forward Genetics and EMS

A forward genetic screen is a powerful strategy to identify genes responsible for a particular phenotype or biological process.[1] The approach begins by inducing random mutations throughout the genome of an organism and then screening the progeny for individuals exhibiting a phenotype of interest.[2][3] Unlike reverse genetics, which starts with a known gene and investigates its function by altering it, forward genetics is an unbiased discovery tool.[4]

Ethyl Methanesulfonate (EMS) is a chemical mutagen of choice for many forward genetic screens.[5] It is a monofunctional alkylating agent that efficiently induces a high frequency of point mutations, primarily G:C to A:T transitions.[6][7][8] The advantages of EMS include its high mutagenicity with relatively low mortality, ease of use, and its tendency to create loss-of-function or null alleles, which are often ideal for genetic analysis.[6][9][10]

The Biochemical Principle of EMS Mutagenesis

The mutagenic activity of EMS stems from its ability to transfer its ethyl group to nucleotide bases in DNA, a process known as alkylation.[11][12] While it can alkylate several positions on all four bases, its primary mutagenic effect is mediated through the alkylation of guanine (G).[12][13]

The process unfolds in the following steps:

-

Alkylation of Guanine: EMS specifically adds an ethyl group to the O⁶ position of guanine, forming the lesion O⁶-ethylguanine.[6][11]

-

Mispairing during Replication: During DNA replication, the modified O⁶-ethylguanine base is unstable and frequently mispairs with thymine (T) instead of its usual partner, cytosine (C).[6][11][14]

-

Establishment of the Mutation: In the subsequent round of DNA replication, the incorrectly paired thymine serves as a template, leading to the incorporation of an adenine (A) in the opposing strand.

-

Resulting Transition: The ultimate result is the permanent conversion of a G:C base pair into an A:T base pair.[6][13] This type of point mutation is known as a transition. Over 99% of EMS-induced changes are G/C to T/A substitutions.[11]

While G:C to A:T transitions are predominant, EMS can also infrequently cause other mutations, such as G/C to C/G or G/C to T/A transversions.[11][13] Based on codon usage in the model plant Arabidopsis, it is estimated that EMS-induced mutations result in a stop codon (nonsense mutation) approximately 5% of the time and an amino acid change (missense mutation) about 65% of the time.[11]

Experimental Design of a Forward Genetic Screen

A typical forward genetic screen using EMS involves several key stages, from treating the parental generation (P0) to identifying and mapping the causal mutation in subsequent generations.

-

P0 Mutagenesis: The process begins by exposing a population of wild-type organisms (P0 generation) to a carefully determined concentration of EMS.[3] The treatment targets germline cells (sperm and oocytes) to ensure mutations are heritable.[10]

-

F1 Generation: The mutagenized P0 individuals are crossed to produce the F1 generation. Each F1 individual will be heterozygous for various new mutations. Since most induced mutations are recessive, the F1 generation typically does not display an obvious phenotype.

-

F2 Generation: The F1 individuals are self-fertilized or intercrossed to produce the F2 generation. In this generation, recessive mutations will segregate according to Mendelian principles. Individuals homozygous for a recessive mutation (m/m) will now display the mutant phenotype and can be identified through screening.

-

Phenotypic Screening: The F2 generation is carefully screened for individuals that exhibit the biological trait of interest.[3] This is often the most labor-intensive part of the process.

-

Backcrossing and Mapping: Once a mutant is isolated, it is typically backcrossed to the original wild-type strain for several generations.[3] This process removes non-causative background mutations. The causal mutation is then identified using genetic mapping and, more commonly today, whole-genome sequencing.[15][16]

Quantitative Data and Treatment Conditions

The effectiveness of EMS mutagenesis is highly dependent on the concentration, duration of treatment, and the model organism.[17] A successful experiment balances a high mutation rate with acceptable levels of lethality and sterility in the P0 generation.[6][18] Below are typical conditions for several common model organisms.

| Organism | Stage / Tissue Treated | EMS Concentration | Treatment Time & Temp | Typical Mutation Rate |

| Arabidopsis thaliana | Seeds | 0.2% - 0.5% (v/v) or 20-50 mM | 8 - 16 hours, Room Temp | ~1 mutation / 150-300 kb |

| Caenorhabditis elegans | L4 Larvae | 50 mM | 4 hours, 20°C | 2.5 x 10⁻³ / gene |

| Drosophila melanogaster | Adult Males (feeding) | 25 mM (in sucrose) | 24 hours, Room Temp | ~1 mutation / chromosome |

| Danio rerio (Zebrafish) | Adult Males (sperm) | 3 - 4 mM | 4 x 1 hour, Room Temp | High (locus-dependent) |

Note: These values are approximate and should be optimized for specific laboratory conditions and genetic backgrounds. Kill curve analysis is recommended to determine the optimal EMS concentration.[8]

Experimental Protocols

5.1. Critical Safety Precautions

WARNING: Ethyl Methanesulfonate (EMS) is a potent mutagen, a suspected carcinogen, and a teratogen.[19][20] All handling must be performed with extreme caution.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and tightly fitting safety goggles.[20][21]

-

Fume Hood: All manipulations involving EMS, including preparation, treatment, and initial washes, must be conducted inside a certified chemical fume hood.[22][23][24]

-

Waste Disposal: All EMS-contaminated materials (liquid waste, pipette tips, tubes) must be inactivated before disposal.[22][25] Inactivation is typically done by soaking in a solution of sodium thiosulfate and sodium hydroxide for at least 24 hours.[25][26] Follow all institutional guidelines for hazardous waste disposal.[20]

5.2. General Protocol for C. elegans Mutagenesis

This protocol is adapted from standard methods for C. elegans.[6][22][25]

-

Preparation of Worms: Synchronize worms to the L4 larval stage. Wash the worms from plates using M9 buffer into a 15 mL conical tube.[22][24]

-

Washing: Pellet the worms by centrifugation (e.g., 1 min at ~700 x g).[6] Remove the supernatant and wash the worm pellet at least twice with M9 buffer to remove bacteria.[6][22] Resuspend the final pellet in 2 mL of M9.[22]

-

EMS Solution Preparation (in fume hood): Prepare a 100 mM EMS stock solution by adding 20 µL of EMS to 1 mL of M9 in a separate 15 mL tube.[23] Mix gently until the oily EMS is fully dissolved.[25]

-

Mutagenesis (in fume hood): Add the 2 mL of worm suspension to the 2 mL of 100 mM EMS solution to achieve a final concentration of 50 mM EMS.[6][22] Seal the tube with parafilm and place it on a rocker or rotator at 20°C for 4 hours.[6][22]

-

Post-Treatment Washing: After incubation, pellet the worms by centrifugation and carefully remove the EMS-containing supernatant into the inactivation waste container. Wash the worms at least three to five times with M9 buffer to remove all residual EMS, collecting all wash supernatants as hazardous waste.[6][23]

-

Recovery: After the final wash, resuspend the worms in a small volume of M9 and transfer them using a glass Pasteur pipette to the edge of the bacterial lawn on a large NGM plate.[22][25]

-

P0 Isolation: Allow the worms to recover for a few hours. Then, pick healthy-looking L4/young adult animals (the P0s) to individual plates to lay F1 progeny.[23][25]

5.3. General Protocol for Arabidopsis thaliana Seed Mutagenesis

This protocol is adapted from standard methods for Arabidopsis.[11][26]

-

Seed Preparation: Weigh approximately 2,000-5,000 seeds (~40-100 mg) and place them in a 1.5 mL or 2 mL microcentrifuge tube.

-

Pre-imbibition (Stratification): Add 1 mL of sterile water to the seeds and incubate at 4°C for 4 hours to overnight. This step synchronizes germination.

-

EMS Solution Preparation (in fume hood): Prepare the desired EMS solution (e.g., 0.3% v/v) in a 50 mL conical tube by adding EMS to water or a weak buffer solution.

-

Mutagenesis (in fume hood): Remove the water from the seeds. Add 1 mL of the EMS solution to the seeds. Place the tube on a rotator at room temperature for 8-12 hours.

-

Post-Treatment Washing: After incubation, carefully remove the EMS solution with a pipette and dispense it into the inactivation waste container. Wash the seeds extensively (at least 7-10 times) with sterile water, collecting all wash water as hazardous waste.[26]

-

Planting: After the final wash, resuspend the seeds in a 0.1% agarose solution. Sow the M1 seeds by pipetting them onto soil flats.

-

M1 Growth and M2 Collection: Grow the M1 plants. The M1 plants are genetic mosaics. Allow them to self-fertilize and collect the M2 seeds. The M2 generation is then used for phenotypic screening.[26]

Conclusion

EMS mutagenesis is a robust, cost-effective, and powerful technique for forward genetic screens. By inducing a high rate of random point mutations, it provides the raw genetic diversity necessary to link genes to their functions in an unbiased manner. While the procedure requires strict adherence to safety protocols due to the hazardous nature of EMS, its utility in dissecting complex biological pathways ensures its continued relevance in genetics, molecular biology, and drug discovery. The combination of classic EMS mutagenesis with modern whole-genome sequencing has dramatically accelerated the process of causal gene identification, revitalizing the art of the genetic screen.[2][15]

References

- 1. EMS mutagenesis of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A machine learning enhanced EMS mutagenesis probability map for efficient identification of causal mutations in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]

- 3. Protocol for forward genetic screening to identify novel factors involved in a biological process in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of EMS-Mutagenized Populations of Arabidopsis thaliana for Polyamine Genetics | Springer Nature Experiments [experiments.springernature.com]

- 5. EMS Mutagenesis of Arabidopsis Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forward and reverse mutagenesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forward genetics - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. EMS screens : from mutagenesis to screening and mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C. elegans EMS Mutagenesis Service - CD BioSciences [elegansmodel.com]

- 11. scispace.com [scispace.com]

- 12. Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutagenesis and mutant collections - Ametys, Web Java Open Source CMS [ips2.u-psud.fr]

- 14. youtube.com [youtube.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Forward Genetics by Sequencing EMS Variation-Induced Inbred Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development [frontiersin.org]

- 18. The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moltox.com [moltox.com]

- 20. nj.gov [nj.gov]

- 21. chemicalbook.com [chemicalbook.com]

- 22. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]

- 23. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]

- 24. andersenlab.org [andersenlab.org]

- 25. EMS Mutagenesis | Herman Lab | Nebraska [hermanlab.unl.edu]

- 26. arabidopsis.org [arabidopsis.org]

The Core Mechanism of EMS-Induced G:C to A:T Transitions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl methanesulfonate (EMS) is a potent alkylating agent widely employed in genetic research to induce random point mutations. Its primary mutagenic effect lies in the generation of G:C to A:T transition mutations, a cornerstone of forward and reverse genetics for dissecting gene function and developing novel phenotypes. This technical guide provides an in-depth exploration of the molecular underpinnings of EMS-induced mutagenesis, detailed experimental protocols for its application and detection, and a summary of quantitative data on mutation frequencies.

Molecular Mechanism of EMS-Induced G:C to A:T Transitions

Ethyl methanesulfonate introduces an ethyl group to nucleotide bases, with a strong preference for the O6 position of guanine.[1][2][3] This chemical modification, forming O6-ethylguanine, is the critical initiating event in the mutagenic cascade. The altered guanine base loses its ability to form a stable hydrogen bond with cytosine. Instead, during DNA replication, the modified O6-ethylguanine preferentially mispairs with thymine.[1][2][4]

This mispairing event leads to the incorporation of a thymine nucleotide opposite the original guanine position in the newly synthesized DNA strand. In the subsequent round of DNA replication, this thymine correctly pairs with an adenine, cementing the G:C to A:T transition in the DNA sequence.[1][3] While EMS can also alkylate other positions on DNA bases, such as the N7 of guanine, it is the O6-ethylguanine lesion that is the primary driver of the characteristic G:C to A:T transitions.[5][6]

Quantitative Data on EMS-Induced Mutations

The frequency of EMS-induced mutations is a critical parameter in designing mutagenesis screens. It is influenced by factors such as EMS concentration, treatment duration, and the organism being treated. The following tables summarize quantitative data on mutation frequencies from various studies.

| Organism | EMS Concentration | Mutation Frequency | Reference |

| Arabidopsis thaliana | Not Specified | >99% G/C to A/T transitions | [2] |

| Caenorhabditis elegans | Not Specified | 5x10-4 to 5x10-2 per gene | [1] |

| Daphnia | 10 mM | 1.17 x 10-6 per site per generation | [7] |

| Daphnia | 25 mM | 1.75 x 10-6 per site per generation | [7] |

| Human Cells | Not Specified | 53 out of 54 mutations were G:C to A:T transitions | [8] |

| Maize | Not Specified | 79.8% G/C to A/T transitions | [2] |

| Rice | Not Specified | 70% G/C to A/T transitions | [2] |

| Rice | Not Specified | 69.94% of SNPs at G/C sites | [9] |

| Scallops | 20 mM | 0.0137 ± 0.0013% | [10] |

| Tomato (Micro-Tom) | 0.5% | 1 mutation per 1,710 kb | [11] |

| Tomato (Micro-Tom) | 1.0% | 1 mutation per 737 kb | [11] |

| EMS Concentration (Barley) | Relative SNP Rate | Reference |

| 20 mM | ~0.00012 | [12] |

| 30 mM | ~0.00018 | [12] |

| 40 mM | ~0.00025 | [12] |

| 50 mM | ~0.00032 | [12] |

Experimental Protocols

The successful application of EMS mutagenesis requires carefully controlled experimental conditions. Below are generalized protocols for EMS mutagenesis in plant seeds and the nematode Caenorhabditis elegans, followed by a common method for mutation detection.

EMS Mutagenesis of Plant Seeds (e.g., Rice, Arabidopsis)

This protocol is a generalized procedure; optimal conditions for EMS concentration and treatment duration should be determined empirically for each plant species and even for different genotypes within a species.[13][14][15]

1. Seed Preparation:

-

Select healthy, uniform seeds with high germination rates (95-100%).[16]

-

Pre-soak seeds in distilled water for a specific duration (e.g., 12 hours for rice) to initiate metabolic activity and facilitate EMS uptake.[14][15][16]

2. EMS Treatment:

-

Safety Precaution: EMS is a potent carcinogen and mutagen. All steps involving EMS must be performed in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).[17]

-

Prepare the desired concentration of EMS solution in a phosphate buffer (pH 7.0). Common concentrations range from 0.5% to 1.0%.[11][14]

-

Immerse the pre-soaked seeds in the EMS solution for a defined period (e.g., 6 hours for rice).[14][15] Agitate gently during treatment to ensure uniform exposure.

3. Post-Treatment Washing:

-

Decant the EMS solution into a designated waste container for inactivation.

-

Thoroughly wash the seeds with running tap water for several hours to remove residual EMS.[16]

4. Drying and Sowing:

-

Air-dry the treated seeds to an appropriate moisture content.

-

Sow the M1 (mutagenized) seeds to grow the first generation of plants.

5. Inactivation of EMS Waste:

-

Inactivate all EMS-contaminated solutions and materials by adding an equal volume of a solution containing 0.1 M NaOH and 20% (w/v) sodium thiosulfate. Allow to react for at least 24 hours before disposal according to institutional guidelines.[1]

EMS Mutagenesis of Caenorhabditis elegans

This protocol is adapted for the nematode model organism C. elegans.[17]

1. Worm Preparation:

-

Grow a synchronized population of worms to the late L4 larval stage.

-

Wash the worms off the culture plates with M9 buffer and collect them in a conical tube.

2. EMS Treatment:

-

Safety Precaution: Handle EMS in a fume hood with appropriate safety measures.

-

Prepare a 0.05 M EMS solution in M9 buffer.

-

Add the worm suspension to the EMS solution and incubate on a rocker at 20°C for 4 hours.

3. Post-Treatment Washing:

-

Pellet the worms by centrifugation and aspirate the supernatant containing EMS.

-

Wash the worms twice with fresh M9 buffer to remove residual EMS.

4. Recovery and Screening:

-

Plate the treated P0 (parental) worms onto fresh culture plates.

-

Screen the F1 or F2 generation for desired phenotypes.

Mutation Detection: TILLING (Targeting Induced Local Lesions IN Genomes)

TILLING is a widely used reverse genetics technique to identify mutations in a specific gene of interest within a mutagenized population.[13][18][19]

1. DNA Extraction and Pooling:

-

Extract genomic DNA from individual M2 plants.

-

Normalize the DNA concentration and create pools of DNA from multiple individuals (e.g., 8x pools).[18]

2. PCR Amplification:

-

Design primers to amplify a specific region of the target gene.

-

Perform PCR on the pooled DNA samples.

3. Heteroduplex Formation:

-

Denature the PCR products by heating and then allow them to cool slowly. This allows for the formation of heteroduplexes between wild-type and mutant DNA strands in the presence of a mutation.[18]

4. Mismatch Cleavage:

-

Treat the re-annealed PCR products with a single-strand specific nuclease, such as CEL I, which cleaves at the site of the mismatch in the heteroduplex.[18]

5. Fragment Analysis:

-

Separate the cleaved DNA fragments by gel electrophoresis or capillary electrophoresis. The presence of smaller, cleaved fragments indicates a mutation in that DNA pool.[19]

6. Identification of the Mutant Individual:

-

Once a pool is identified as containing a mutation, the individual DNA samples from that pool are screened to identify the specific mutant plant.

7. Sequence Verification:

-

Sequence the PCR product from the identified mutant individual to confirm the exact nature and location of the mutation.

The Role of DNA Mismatch Repair

The cell possesses DNA repair mechanisms to correct base mismatches. The DNA Mismatch Repair (MMR) system can recognize and repair O6-ethylguanine:thymine mispairs.[20][21][22] However, if the replication fork passes the lesion before the MMR system can act, the mutation becomes fixed in the genome. The efficiency of the MMR system can therefore influence the final mutation frequency observed after EMS treatment. Studies in various organisms have shown that deficiencies in MMR pathway genes can lead to increased sensitivity to the mutagenic effects of alkylating agents like EMS.[20][23]

References

- 1. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 2. Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.) [mdpi.com]

- 3. Mutagenesis and mutant collections - Ametys, Web Java Open Source CMS [ips2.u-psud.fr]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development [frontiersin.org]

- 6. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Genome-Wide EMS Mutagenesis Bias Correlates With Sequence Context and Chromatin Structure in Rice [frontiersin.org]

- 10. Frontiers | Mutations in Growth-Related Genes Induced by EMS Treatment in Scallops [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of Targeting Induced Local Lesions IN Genomes (TILLING) Populations in Small Grain Crops by Ethyl Methanesulfonate Mutagenesis [jove.com]

- 14. Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]

- 18. TILLING Pipeline | John Innes Centre [jic.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Distinct pathways for repairing mutagenic lesions induced by methylating and ethylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNA mismatch repair - Wikipedia [en.wikipedia.org]

- 22. Frontiers | Mismatch Repair Pathway, Genome Stability and Cancer [frontiersin.org]

- 23. Role of DNA repair in ethyl methanesulfonate-induced mutagenesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ethyl Methanesulfonate (EMS) in Accelerating Genetic Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methanesulfonate (EMS) has long been a cornerstone of genetic research, serving as a potent and effective chemical mutagen for inducing random point mutations. Its ability to generate a high frequency of nucleotide substitutions, primarily G:C to A:T transitions, has made it an invaluable tool in both forward and reverse genetics across a wide array of organisms. This technical guide provides an in-depth exploration of the key discoveries, experimental protocols, and quantitative data associated with EMS mutagenesis, offering a comprehensive resource for researchers seeking to leverage this powerful technique for gene discovery and functional analysis.

Mechanism of Action

EMS is an alkylating agent that introduces an ethyl group to nucleotides, primarily at the O-6 position of guanine. This modification leads to the formation of O-6-ethylguanine, which frequently mispairs with thymine instead of cytosine during DNA replication. Subsequent rounds of replication then solidify this change, resulting in a G:C to A:T transition mutation. While other types of mutations can occur, this specific transition is the hallmark of EMS mutagenesis and accounts for the majority of induced genetic variations.

Key Discoveries Enabled by EMS Mutagenesis

The application of EMS mutagenesis has been instrumental in elucidating fundamental biological processes. By inducing mutations and screening for specific phenotypes, researchers have identified and characterized genes involved in development, disease, and various cellular functions.

Developmental Biology

Forward genetic screens using EMS have been particularly fruitful in developmental biology. In organisms like Drosophila melanogaster and Caenorhabditis elegans, large-scale screens have uncovered a vast number of genes controlling embryogenesis, organ formation, and cell fate determination. For instance, many of the core components of essential signaling pathways, such as Notch and Hedgehog, were initially identified through the phenotypic analysis of EMS-induced mutants.

Plant Science and Crop Improvement

In plant biology, EMS mutagenesis has revolutionized the study of gene function and has been a key driver in crop improvement. By creating mutant populations, researchers have identified genes controlling traits such as plant height, flowering time, disease resistance, and yield. The Targeting Induced Local Lesions IN Genomes (TILLING) technique, which combines EMS mutagenesis with high-throughput mutation detection, has further accelerated the pace of gene discovery in plants.

Disease Modeling

EMS mutagenesis in model organisms like zebrafish and mice has been pivotal in creating models of human diseases. By inducing mutations and identifying phenotypes that mimic human pathologies, scientists can study disease mechanisms and test potential therapeutic interventions.

Quantitative Data on EMS Mutagenesis

The efficiency of EMS mutagenesis can be quantified by measuring mutation frequency and observing the phenotypic consequences of different treatment conditions. The following tables summarize key quantitative data from various studies.

Table 1: EMS Mutagenesis Efficiency in Model Organisms

| Organism | EMS Concentration | Treatment Duration | Mutation Frequency (per locus/genome) | Reference(s) |

| Arabidopsis thaliana | 0.2% - 0.5% (v/v) | 8 - 16 hours | 1 mutation / 200-500 kb | [1] |

| Drosophila melanogaster | 25 mM | 24 hours (feeding) | ~103 single-base-pair changes per chromosome | [2] |

| Caenorhabditis elegans | 50 mM | 4 hours | 1.17 x 10-6 per site per generation (10mM) | [3][4][5] |

| Danio rerio (Zebrafish) | 3 mM (ENU) | 4 x 1 hour | 0.9-1.3 x 10-3 per locus per gamete | [6] |

| Mus musculus (ES cells) | 100-600 µg/mL | 10 - 24 hours | Up to 1 in 1,200 at the Hprt locus | [7] |

Note: Data for zebrafish often involves N-ethyl-N-nitrosourea (ENU), another potent alkylating agent with a similar mechanism.

Table 2: Impact of EMS Concentration on Phenotypic Traits in Crop Plants

| Crop | Genotype | EMS Concentration | Observed Phenotypic Effect | Quantitative Change | Reference(s) |

| Groundnut | ICG2106 | 0.3% | Highest mean values for quantitative traits | - | [8] |

| Groundnut | ICG76 | 0.5% | Greatest reduction in plant height | 14.82 cm (compared to control) | [8] |

| Urdbean | T-9 | 0.2% | Significant increase in mean pod length (M3) | 4.92 cm | [9] |

| Urdbean | Pant U-30 | 0.3% | Maximum genetic advance for 100-seed weight | 12.20% | [9] |

| Wheat | Jimai22 | 0.4% | Significant germination rate | 52% | [10] |

| Wheat | Kewei18 | 0.6% | Optimum germination rate | 56% | [10] |

Experimental Protocols

Detailed and optimized protocols are crucial for successful EMS mutagenesis. Below are representative protocols for several key model organisms.

Protocol 1: EMS Mutagenesis of Arabidopsis thaliana Seeds

Materials:

-

Arabidopsis thaliana seeds

-

Ethyl methanesulfonate (EMS)

-

0.1 M sodium phosphate buffer (pH 7.5)

-

0.1 M sodium thiosulfate

-

50 mL conical tubes

-

Shaker

-

Fume hood

Procedure:

-

Weigh approximately 200 mg of seeds (around 10,000 seeds) and place them in a 50 mL conical tube.

-

Add 30 mL of sterile water and incubate at 4°C for 4 hours to overnight to imbibe the seeds.

-

In a fume hood , carefully decant the water.

-

Add 30 mL of 0.1 M sodium phosphate buffer (pH 7.5).

-

Add EMS to the desired final concentration (e.g., 0.3% v/v). Caution: EMS is a potent carcinogen and must be handled with appropriate safety precautions in a fume hood.

-

Incubate on a shaker at room temperature for 8-12 hours.

-

Decontaminate the EMS solution by adding an equal volume of 0.1 M sodium thiosulfate and letting it sit for at least 24 hours before disposal.

-

Wash the seeds thoroughly at least 10 times with sterile water.

-

The M1 seeds are now ready to be sown on soil.

Protocol 2: EMS Mutagenesis of Drosophila melanogaster

Materials:

-

Adult male flies (3-5 days old)

-

Standard fly food vials

-

1% sucrose solution

-

Ethyl methanesulfonate (EMS)

-

Filter paper discs

Procedure:

-

Prepare the EMS feeding solution by dissolving EMS in a 1% sucrose solution to a final concentration of 25 mM. Prepare this solution fresh in a fume hood.

-

Place a filter paper disc at the bottom of an empty fly vial.

-

Saturate the filter paper with the 25 mM EMS solution.

-

Starve 50-100 male flies for 2-3 hours.

-

Transfer the starved males to the EMS-containing vial.

-

Allow the flies to feed on the EMS solution for 24 hours in the dark at 25°C.

-

After mutagenesis, transfer the males to a fresh vial with standard fly food and virgin females to mate.

-

The progeny of this cross (F1 generation) will carry induced mutations.

Protocol 3: EMS Mutagenesis of Caenorhabditis elegans

Materials:

-

Synchronized L4 stage hermaphrodite worms

-

M9 buffer

-

Ethyl methanesulfonate (EMS)

-

15 mL conical tubes

-

Rotator

-

Fume hood

Procedure:

-

Wash synchronized L4 worms from NGM plates using M9 buffer and collect them in a 15 mL conical tube.

-

Wash the worms three times with M9 buffer to remove bacteria.

-

Resuspend the worm pellet in 4 mL of M9 buffer.

-

In a fume hood , add 20 µL of EMS to the worm suspension to achieve a final concentration of approximately 50 mM.

-

Incubate the tube on a rotator at 20°C for 4 hours.

-

Pellet the worms by centrifugation and wash them at least four times with M9 buffer to remove residual EMS.

-

Plate the mutagenized P0 worms onto fresh NGM plates seeded with E. coli OP50.

-

Allow the worms to recover and then proceed with the desired genetic screen.[3]

Visualization of Discoveries: Signaling Pathways

EMS mutagenesis has been instrumental in dissecting complex signaling pathways by allowing researchers to identify and characterize the function of individual components. The following diagrams, generated using the DOT language, illustrate key pathways where EMS-induced mutants have led to significant discoveries.

Hedgehog Signaling Pathway

Forward genetic screens in Drosophila using EMS were fundamental in identifying many of the core components of the Hedgehog (Hh) signaling pathway.[6][11] Mutants with defects in segment polarity led to the discovery of genes like patched (ptc) and smoothened (smo).

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. blumenstiellab.org [blumenstiellab.org]

- 3. Protocol for forward genetic screening to identify novel factors involved in a biological process in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A machine learning enhanced EMS mutagenesis probability map for efficient identification of causal mutations in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]

- 5. The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hedgehog Signaling Pathway | Embryo Project Encyclopedia [embryo.asu.edu]

- 7. A sensitized genetic screen to identify regulators of Caenorhabditis elegans germline stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijeab.com [ijeab.com]

- 9. Phenotypic diversity in mutagenized population of urdbean (Vigna mungo (L.) Hepper) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of EMS Mutagenized Wheat Mutant Lines Resistant to Fusarium Crown Rot and Fusarium Head Blight [plantbreedbio.org]

- 11. Hedgehog targets in the Drosophila embryo and the mechanisms that generate tissue-specific outputs of Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical and Practical Aspects of Ethyl Methanesulfonate (EMS) Mutation Frequency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Methanesulfonate (EMS) is a potent chemical mutagen widely employed in genetics and molecular biology to induce random point mutations in the genomes of various organisms. Its efficacy in generating a high frequency of mutations, primarily G:C to A:T transitions, has made it an invaluable tool for forward and reverse genetic screens, facilitating the discovery of gene function and the development of novel phenotypes. This technical guide provides an in-depth analysis of the theoretical and experimentally observed mutation frequencies of EMS across several model organisms, detailed experimental protocols, and the underlying molecular mechanisms of its mutagenic action.

Molecular Mechanism of EMS Mutagenesis

Ethyl Methanesulfonate is a monofunctional alkylating agent that introduces an ethyl group to nucleotide bases in DNA. The primary mechanism of EMS-induced mutagenesis involves the ethylation of guanine at the O-6 position, forming O-6-ethylguanine.[1][2] This modified base has the propensity to mispair with thymine instead of cytosine during DNA replication.[1][3] Consequently, a G:C base pair is converted to an A:T base pair in the subsequent round of replication, resulting in a transition mutation.[1][4] While O-6-ethylguanine is the most significant mutagenic lesion, EMS can also ethylate other sites on DNA bases, such as the N-7 position of guanine and various positions on adenine, cytosine, and thymine, though these modifications are generally less mutagenic.[2][5] The cellular DNA repair machinery can counteract some of these lesions, but unrepaired O-6-ethylguanine adducts are a major source of the high mutagenic load observed after EMS treatment.

Caption: Molecular mechanism of EMS-induced G:C to A:T transition mutation.

Theoretical and Observed Mutation Frequencies

The mutation frequency induced by EMS is a critical parameter for designing effective genetic screens. It is influenced by several factors, including the concentration of EMS, the duration of treatment, the organism, and the specific gene or genomic region being targeted.[6][7] The relationship between EMS dosage and mutation frequency is generally positive, although higher concentrations can lead to increased lethality and sterility.[6][8]

Data Presentation: EMS Mutation Frequencies in Model Organisms

The following table summarizes experimentally determined EMS-induced mutation frequencies in various model organisms. These values provide a valuable benchmark for researchers planning mutagenesis experiments.

| Organism | EMS Concentration | Mutation Rate (per gene) | Mutation Rate (per base pair) | Method of Detection | Reference |

| Caenorhabditis elegans | 50 mM | 5 x 10⁻⁴ to 5 x 10⁻² | ~7 x 10⁻⁶ | Forward genetics, WGS | [1] |

| Caenorhabditis elegans | 50 mM | 2.5 x 10⁻³ | - | Forward genetics | [9] |

| Arabidopsis thaliana | 0.25-0.5% | - | 1.6 x 10⁻⁵ | Herbicide Resistance Screen | [10] |

| Daphnia sp. | 10 mM | - | 1.17 x 10⁻⁶ | Whole Genome Sequencing | [11] |

| Daphnia sp. | 25 mM | 4 x 10⁻³ | 1.75 x 10⁻⁶ | Whole Genome Sequencing | [11] |

| Scallop (Argopecten irradians) | 20 mM | - | 0.0137% (total mutations) | Whole Genome Sequencing | [12] |

Note: Mutation rates can vary significantly based on experimental conditions and the specific loci analyzed.

Experimental Protocols for EMS Mutagenesis

Detailed and reproducible protocols are essential for achieving desired mutation frequencies while maintaining the viability of the mutagenized population. Below are representative protocols for several key model organisms.

Arabidopsis thaliana Seed Mutagenesis

This protocol is adapted from established methods for generating a large population of M2 mutants for genetic screens.[13][14][15][16][17]

Materials:

-

Arabidopsis thaliana seeds

-

Ethyl Methanesulfonate (EMS)

-

0.1% Tween-20 solution

-

5M NaOH for EMS inactivation

-

0.1% Agar solution, sterilized

-

50 ml Falcon tubes

-

Tube rotator

-

Fume hood

Procedure:

-

Weigh approximately 200 mg of seeds (around 10,000 seeds) and place them in a 50 ml Falcon tube.

-

Wash the seeds with 10 ml of 0.1% Tween-20 for 15 minutes.

-

Remove the Tween-20 solution and add 15 ml of distilled water.

-

In a fume hood, carefully add 15-45 µl of EMS to achieve a final concentration of 0.1% - 0.3%. Seal the tube with parafilm.

-

Place the tube on a rotator and shake overnight.

-

The next day, allow the seeds to settle and carefully pipette off the EMS solution into a container with 5M NaOH for inactivation (let it sit for at least 24 hours before disposal).

-

Wash the seeds by adding the maximum volume of distilled water the tube can hold, mix, and decant the water into the 5M NaOH inactivation solution. Repeat this washing step at least eight times.

-

After the final wash, let the seeds soak in 10 ml of distilled water for 1-2 hours to allow residual EMS to diffuse out.

-

Resuspend the seeds in 100 ml of sterile 0.1% agar.

-

Sow the seeds at a density of approximately 50 seeds per pot. Grow the M1 generation and allow for self-fertilization.

-

Collect the M2 seeds, which will carry the induced mutations in a heterozygous or homozygous state.

Caption: Experimental workflow for EMS mutagenesis of Arabidopsis thaliana seeds.

Caenorhabditis elegans Mutagenesis

This protocol is a standard method for inducing mutations in the nematode C. elegans.[9][18][19][20][21]

Materials:

-

Synchronized L4 stage C. elegans

-

M9 buffer

-

Ethyl Methanesulfonate (EMS)

-

15 ml conical tubes

-

Rocker or rotator

-

OP50-seeded NGM plates

-

Inactivation solution (e.g., 5M NaOH)

Procedure:

-

Collect a population of synchronized L4 worms and wash them with M9 buffer into a 15 ml conical tube.

-

Centrifuge the worms and aspirate the supernatant. Wash the worm pellet at least once with M9 buffer.

-

Resuspend the worm pellet in 2 ml of M9 buffer.

-

In a fume hood, prepare a 0.1 M EMS solution by adding 20 µl of EMS to 2 ml of M9 buffer in a separate 15 ml tube. Mix until the EMS is dissolved.

-

Add the 2 ml of worm suspension to the 2 ml of EMS solution for a final concentration of 0.05 M EMS.

-

Seal the tube and place it on a rocker at 20°C for 4 hours.

-

After incubation, wash the worms at least three times with M9 buffer to remove residual EMS.

-

Transfer the mutagenized P0 worms to OP50-seeded NGM plates and allow them to recover.

-

After a few hours, pick individual P0 worms to new plates to lay F1 progeny.

-

Screen the F2 generation for desired phenotypes.

-

Inactivate all EMS-contaminated solutions and materials with an appropriate inactivation solution.

Caption: Experimental workflow for EMS mutagenesis of Caenorhabditis elegans.

Saccharomyces cerevisiae (Yeast) Mutagenesis

This protocol outlines a general procedure for mutagenizing yeast cells with EMS.[22][23][24][25]

Materials:

-

Log-phase yeast culture (e.g., in YPD medium)

-

0.1 M Sodium Phosphate buffer, pH 7.0

-

Ethyl Methanesulfonate (EMS)

-

5% Sodium Thiosulfate solution (for inactivation)

-

Sterile water

-

Glass culture tubes

-

Roller drum

Procedure:

-

Grow a yeast culture to a density of approximately 1 x 10⁸ cells/ml.

-

Harvest the cells by centrifugation and wash them with sterile water.

-

Wash the cells with 0.1 M sodium phosphate buffer (pH 7.0).

-

Resuspend the cell pellet in the phosphate buffer.

-

In a fume hood, add EMS to the cell suspension (a typical final concentration is around 0.3 M, but this should be optimized).

-

Incubate the culture on a roller drum at 30°C for a duration determined by a kill curve (typically aiming for 60-70% survival).

-

To stop the reaction, add an excess of 5% sodium thiosulfate solution.

-

Wash the cells with sterile water to remove the inactivating agent.

-

Plate appropriate dilutions of the mutagenized cells onto YPD plates to determine survival and onto selective media to screen for desired phenotypes.

Mutation Detection and Analysis

Following mutagenesis, the identification of mutations is crucial. Several high-throughput techniques have been developed for this purpose.

-

TILLING (Targeting Induced Local Lesions in Genomes): This is a reverse genetics approach that combines chemical mutagenesis with a sensitive DNA screening technique to identify point mutations in a specific gene of interest.[4][26][27][28] It involves PCR amplification of a target gene from a pooled population of mutagenized individuals, followed by heteroduplex formation and cleavage at mismatch sites.[4][26]

-

Whole-Genome Sequencing (WGS): With the decreasing cost of sequencing, WGS has become a powerful tool for identifying all mutations within a mutagenized genome.[29] This approach is unbiased and can reveal the full spectrum of mutations induced by EMS.

Conclusion

Ethyl Methanesulfonate remains a cornerstone of modern genetics, providing a simple and effective method for inducing a high frequency of point mutations. Understanding the theoretical basis of its mutagenic action, coupled with optimized experimental protocols and advanced mutation detection technologies, empowers researchers to efficiently dissect gene function and generate novel genetic diversity. The data and protocols presented in this guide offer a comprehensive resource for the successful application of EMS mutagenesis in a variety of research and development settings.

References

- 1. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 2. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. ijpab.com [ijpab.com]

- 5. Frontiers | Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development [frontiersin.org]

- 6. Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cropj.com [cropj.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Forward and reverse mutagenesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethylmethanesulfonate Saturation Mutagenesis in Arabidopsis to Determine Frequency of Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mutations in Growth-Related Genes Induced by EMS Treatment in Scallops [frontiersin.org]

- 13. EMS Mutagenesis of Arabidopsis Seeds. | Semantic Scholar [semanticscholar.org]

- 14. EMS Mutagenesis of Arabidopsis Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. arabidopsis.org [arabidopsis.org]

- 17. langdalelab.com [langdalelab.com]

- 18. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]

- 19. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]

- 20. EMS Mutagenesis | Herman Lab | Nebraska [hermanlab.unl.edu]

- 21. andersenlab.org [andersenlab.org]

- 22. EMS and UV mutagenesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. research.fredhutch.org [research.fredhutch.org]

- 24. [PDF] EMS and UV Mutagenesis in Yeast | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. TILLING (molecular biology) - Wikipedia [en.wikipedia.org]

- 27. TILLING - CD Genomics [cd-genomics.com]

- 28. TILLING - a shortcut in functional genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A machine learning enhanced EMS mutagenesis probability map for efficient identification of causal mutations in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Ethyl Methanesulfonate (EMS) Seed Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating the appropriate dosage of Ethyl Methanesulfonate (EMS) for seed treatment, a critical step in chemical mutagenesis for plant genetics and crop improvement research. The protocols outlined below detail the necessary steps for determining the optimal EMS concentration and treatment duration to induce a high frequency of mutations while maintaining an acceptable seed germination and plant survival rate.

Section 1: Introduction to EMS Mutagenesis